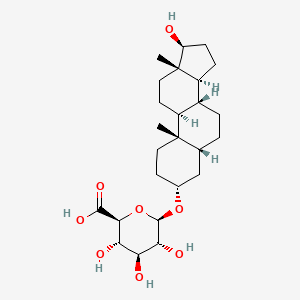
3-alpha-Androstanediol glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-alpha-Androstanediol glucuronide is a metabolite formed from human androgens, which are compounds involved in the development and maintenance of sexual characteristics. It is formed by the glucuronidation of dihydrotestosterone and has been proposed as a means of measuring androgenic activity . In women, the adrenal steroids dehydroepiandrosterone sulfate, androstenedione, and dehydroepiandrosterone are the major precursors of plasma this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-alpha-Androstanediol glucuronide involves the glucuronidation of dihydrotestosterone. This process can be carried out by incubating dihydrotestosterone with glucuronidase, followed by extraction and sequential chromatography . The reaction conditions typically involve the use of high-pressure liquid chromatography to separate the medium and confirm the production of the glucuronide .
Industrial Production Methods: the general approach would involve large-scale glucuronidation reactions using dihydrotestosterone as the starting material and employing similar techniques as those used in laboratory settings, such as high-pressure liquid chromatography and glucuronidase hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 3-alpha-Androstanediol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The glucuronidation process itself is a type of substitution reaction where a glucuronic acid moiety is added to dihydrotestosterone .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucuronidase for hydrolysis and high-pressure liquid chromatography for separation and purification . The reaction conditions typically involve incubation at specific temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed: The major product formed from the glucuronidation of dihydrotestosterone is this compound itself. Other minor products may include various isomers and derivatives of the glucuronide .
Scientific Research Applications
3-alpha-Androstanediol glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a marker of target tissue cellular action and correlates with the level of 5-alpha-reductase activity in the skin . This makes it a valuable tool for studying androgen metabolism and its effects on the body.
In medicine, this compound is used as a clinical marker of androgen action in peripheral tissues . It is also used in research to study conditions such as idiopathic hirsutism, where elevated levels of the glucuronide are observed . Additionally, it has applications in the study of androgenic activity in women, where it serves as a marker for measuring androgen levels .
Mechanism of Action
The mechanism of action of 3-alpha-Androstanediol glucuronide involves its role as a marker of androgen metabolism. It correlates with the level of 5-alpha-reductase activity, which converts testosterone and 3-alpha-Androstanediol to dihydrotestosterone in the skin . The concentrations of this compound are associated with the level of cutaneous androgen metabolism, making it a useful indicator of androgenic activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-alpha-Androstanediol glucuronide include 3-beta-Androstanediol, androsterone glucuronide, and etiocholanolone glucuronide . These compounds are also metabolites of androgens and share similar structures and functions.
Uniqueness: What sets this compound apart from these similar compounds is its specific role as a marker of 5-alpha-reductase activity and its correlation with cutaneous androgen metabolism . This makes it particularly valuable in studies related to skin androgen metabolism and conditions such as idiopathic hirsutism .
Properties
Molecular Formula |
C25H40O8 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
InChI Key |
GYNWSIBKBBWJJW-PAXPDMBVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


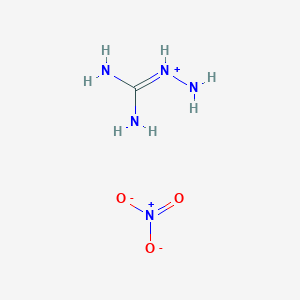
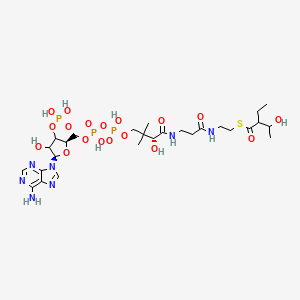
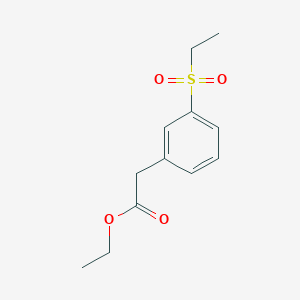
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)
![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
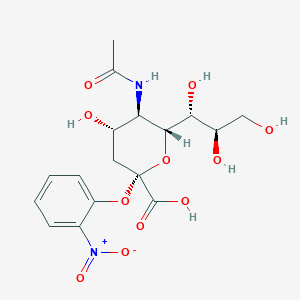

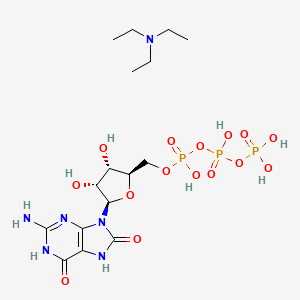

![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)


